4-epi-Cubebol

Description

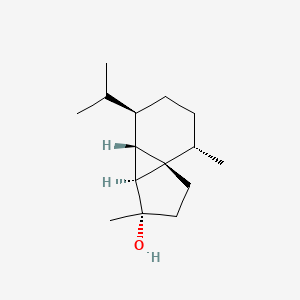

Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,4S,5S,6S,7R,10S)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol |

InChI |

InChI=1S/C15H26O/c1-9(2)11-6-5-10(3)15-8-7-14(4,16)13(15)12(11)15/h9-13,16H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1 |

InChI Key |

KONGRWVLXLWGDV-DEPYFDJDSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H]2[C@@]13[C@H]2[C@@](CC3)(C)O)C(C)C |

Canonical SMILES |

CC1CCC(C2C13C2C(CC3)(C)O)C(C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of 4 Epi Cubebol

Isolation from Terrestrial Plant Sources

The isolation of 4-epi-Cubebol from plant sources typically involves methodologies aimed at extracting volatile and semi-volatile compounds, such as those found in essential oils.

Hydrodistillation and Specialized Extraction Methodologies for Essential Oils

Hydrodistillation is a common method employed for the extraction of essential oils from plant materials. This process involves the use of water and heat to vaporize volatile compounds, which are then condensed and collected. Specialized extraction methodologies may also be utilized depending on the specific plant matrix and the desired yield and purity of the essential oil components.

Identification within Piper cubeba Essential Oil and Related Plant Species

This compound is a known constituent of the essential oil derived from Piper cubeba L., commonly known as cubeb pepper perfumerflavorist.comconicet.gov.artandfonline.comresearchgate.netresearchgate.net. Studies analyzing the chemical composition of Piper cubeba essential oil have reported the presence of this compound alongside other sesquiterpenes like cubebol (B1253545), β-cubebene, and germacrene D perfumerflavorist.comconicet.gov.artandfonline.comresearchgate.net. The concentration of this compound can vary depending on the plant part (e.g., berries vs. leaves) and geographical origin tandfonline.com. For instance, one study on Piper cubeba berry oil from Indonesia reported this compound at a concentration of 1.9% perfumerflavorist.com. Another study on berry oil listed epi-cubebol (4.3%) and cubebol (5.6%) as main components tandfonline.comunibuc.ro.

Table 1: Representative Sesquiterpene Composition in Piper cubeba Berry Oil

| Compound | Concentration (%) | Source |

|---|---|---|

| Cubebol | 13.32 | Hydrodistilled oil conicet.gov.ar |

| This compound | 1.94 | Hydrodistilled oil conicet.gov.ar |

| β-Cubebene | 18.94 | Hydrodistilled oil conicet.gov.ar |

| Sabinene | 9.60 | Hydrodistilled oil conicet.gov.ar |

| α-Copaene | 7.41 | Hydrodistilled oil conicet.gov.ar |

| β-Caryophyllene | 5.28 | Hydrodistilled oil conicet.gov.ar |

| epi-cubebol | 4.3 | Berry oil tandfonline.comunibuc.ro |

| Cubebol | 5.6 | Berry oil tandfonline.comunibuc.ro |

| Sabinene | 9.1 | Berry oil tandfonline.comunibuc.ro |

| β-Elemene | 9.4 | Berry oil tandfonline.comunibuc.ro |

| β-Caryophyllene | 3.1 | Berry oil tandfonline.comunibuc.ro |

Presence in Calendula incana subsp. maritima Essential Oil

Calendula incana subsp. maritima is another plant species where this compound has been identified in its essential oil. Analysis of the essential oil from the aerial parts of C. incana subsp. maritima extracted by hydrodistillation revealed a significant presence of oxygenated sesquiterpenoids, including this compound nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com. Research indicates that this compound can be a major component in this essential oil. nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com.

Table 2: Major Oxygenated Sesquiterpenoids in Calendula incana subsp. maritima Essential Oil

| Compound | Concentration (%) | Source |

|---|---|---|

| Cubebol | 35.39 | Hydrodistilled aerial parts oil nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com |

| This compound | 22.99 | Hydrodistilled aerial parts oil nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com |

| Cubenol (B1250972) | 12.77 | Hydrodistilled aerial parts oil nih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com |

Occurrence in Schinus molle Fruit Essential Oil

This compound has also been detected in the essential oil extracted from the fruits of Schinus molle L., commonly known as the Peruvian peppertree or pink peppercorn dergipark.org.trresearchgate.netkku.edu.sajocpr.commdpi.com. Studies on the chemical composition of Schinus molle fruit essential oil from various locations have reported the presence of this compound as one of the characteristic components dergipark.org.trresearchgate.netjocpr.commdpi.com. Its concentration can vary depending on the geographical origin and possibly other factors dergipark.org.trresearchgate.netjocpr.com.

Table 3: Selected Components in Schinus molle Fruit Essential Oil

| Compound | Concentration (%) | Source |

|---|---|---|

| 6-epi-shyobunol | 16.2 | Fruit essential oil (Abir et al., 2016) dergipark.org.trresearchgate.netjocpr.com |

| Limonene | 15.3 | Fruit essential oil (Abir et al., 2016) dergipark.org.trresearchgate.netjocpr.com |

| Spathulenol | 8.1 | Fruit essential oil (Abir et al., 2016) dergipark.org.trresearchgate.netjocpr.com |

| This compound | 7.8 | Fruit essential oil (Abir et al., 2016) dergipark.org.trresearchgate.netjocpr.commdpi.com |

Detection in Cryptomeria japonica Heartwood Extracts

Cryptomeria japonica D. Don, also known as Japanese cedar, is another source of this compound. It has been identified in the heartwood extracts and essential oil of this species researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org. Research on Cryptomeria japonica heartwood oil has shown that this compound, along with cubebol, can be present in notable amounts, particularly in the heartwood compared to the foliage nih.gov. The presence and concentration of these compounds can vary between different populations of C. japonica nih.gov. Studies have also investigated the chemical changes of this compound in C. japonica wood during processes like steam drying researchgate.net.

Table 4: Cubebol and epi-Cubebol Content in Cryptomeria japonica Heartwood Oil

| Plant Part | Compound | Concentration Range (%) | Source nih.gov |

|---|---|---|---|

| Heartwood | Cubebol | 2.8–39.9 | nih.gov |

| Heartwood | epi-Cubebol | 4.1–26.9 | nih.gov |

| Foliage | Cubebol | Absent | nih.gov |

| Foliage | epi-Cubebol | Absent | nih.gov |

Presence in Aloysia citrodora Essential Oil

This compound has been detected as a constituent in the essential oil of Aloysia citrodora Paláu, commonly known as lemon verbena researchgate.net. Studies analyzing the chemical composition of A. citrodora essential oil obtained through hydrodistillation have reported the presence of this compound researchgate.netnajah.edu. For instance, one study identified this compound at a concentration of 0.09% in A. citrodora essential oil from Jericho najah.edu. Another analysis of A. citrodora essential oil extracted by hydrodistillation and microwave-assisted hydrodistillation reported this compound concentrations of approximately 0.291% and 0.287%, respectively researchgate.net.

Table 1: Presence of this compound in Aloysia citrodora Essential Oil

| Source Location | Extraction Method | Concentration (%) | Reference |

| Jericho | Hydrodistillation | 0.09 | najah.edu |

| Not specified | Hydrodistillation | 0.291 | researchgate.net |

| Not specified | Microwave-Assisted Hydrodistillation | 0.287 | researchgate.net |

Detection in Eupatorium spp. Essential Oils

Essential oils from various Eupatorium species have also been reported to contain this compound. In Eupatorium africanum Oliv. & Hiern, this compound was found at a concentration of 0.63% in the hydrodistilled aerial parts oil essencejournal.com. Another study on the essential oil of Chromolaena odorata (L.) R. M. King & H. Rob. (Syn: Eupatorium odoratum L.) from Western Ghats, India, identified epi-Cubebol (this compound) as a major component in the aerial parts oil at 9.8% tandfonline.com.

Table 2: Detection of this compound in Eupatorium spp. Essential Oils

| Species | Plant Part | Concentration (%) | Reference |

| Eupatorium africanum | Aerial parts | 0.63 | essencejournal.com |

| Chromolaena odorata | Aerial parts | 9.8 | tandfonline.com |

Isolation from Marine Organisms

Marine environments represent a significant source of structurally diverse natural products, including sesquiterpenoids like this compound.

Identification in Brown Algae, specifically Taonia atomaria

This compound was first isolated from a natural source, the brown alga Taonia atomaria, collected from the North Adriatic Sea researchgate.netnih.govmdpi.com. It was identified along with other sesquiterpenes, including (-)-cubebol, which is an epimer at C-4 researchgate.net. The isolation of this compound from T. atomaria in 1994 marked its initial discovery from a natural source nih.govmdpi.com. Research on T. atomaria has shown it to be a notable source of sesquiterpenoids, with tricyclic sesquiterpenoids, such as (-)-cubebol and this compound, being present nih.govmdpi.com. Taonia atomaria is considered one of the brown algal species that has yielded a significant number of isolated compounds nih.govmdpi.com.

Discovery and Production in Fungi and Microorganisms

Beyond plants and marine organisms, fungi and bacteria have also been found to produce this compound, often through specific enzymatic biosynthesis pathways.

Biosynthesis by Fungal Species, e.g., Cubamyces menziesii

Research into the terpenome of the polypore fungus Cubamyces menziesii has provided evidence for its ability to biosynthesize this compound researchgate.netnih.gov. Studies exploring the sesquiterpene cyclases (STCs) in C. menziesii have identified enzymes responsible for the cyclization of farnesyl diphosphate (B83284) (FDP) into various sesquiterpenes, including this compound researchgate.netnih.gov. One specific enzyme from C. menziesii, CmSTC9, has been identified as a this compound cyclase researchgate.net. The proposed reaction mechanism for this enzyme involves a 1,10-ring closure of nerolidyl diphosphate (NDP), a characteristic feature of certain fungal STCs researchgate.net.

Biosynthesis by Bacterial Strains, including Streptosporangium roseum and Streptomyces species

Bacterial strains, particularly from the genera Streptosporangium and Streptomyces, are known to produce a variety of terpenes, including this compound. A terpene synthase from Streptosporangium roseum DSM 43021 has been identified as a (+)-4-epi-Cubebol synthase nih.govenzyme-database.org. This enzyme is specific for (2E,6E)-farnesyl diphosphate, converting it into this compound and diphosphate enzyme-database.org. Heterologous expression of this enzyme in Escherichia coli and incubation with FPP yielded this compound as the main product, along with minor amounts of other sesquiterpenes nih.gov. Homologs of this enzyme that likely also function as (+)-4-epi-Cubebol synthase have been found in other Streptosporangium roseum strains nih.govresearchgate.netd-nb.info. While Streptomyces species are known producers of numerous terpenes, including some cubebol epimers, a specific 10-epi-cubebol synthase has been identified in Sorangium cellulosum, which is distinct from the S. roseum this compound synthase nih.govresearchgate.net. However, some studies broadly mention Streptomyces species in the context of bacterial terpene biosynthesis that includes compounds like epi-cubebol d-nb.infoplos.org.

Table 3: Biosynthesis of this compound by Microorganisms

| Organism | Enzyme / Biosynthesis Feature | Substrate Used in Studies | Reference |

| Cubamyces menziesii | CmSTC9 (this compound cyclase) | Farnesyl diphosphate (FDP) | researchgate.netnih.govresearchgate.net |

| Streptosporangium roseum | (+)-4-epi-Cubebol synthase (EC 4.2.3.170) | (2E,6E)-farnesyl diphosphate | nih.govenzyme-database.orgresearchgate.netd-nb.infobeilstein-journals.org |

Structural Elucidation and Advanced Analytical Characterization of 4 Epi Cubebol

Advanced Spectroscopic Techniques for Structural Determination

Advanced spectroscopic techniques provide detailed information about the molecular structure of 4-epi-Cubebol.

GC-MS is a widely used technique for the identification of volatile and semi-volatile compounds in complex mixtures, including essential oils and biological extracts where this compound may be present. GC separates the components of a mixture based on their boiling points and interaction with the stationary phase, while MS provides mass spectral data that can be used to identify individual compounds by comparing them to spectral libraries. This compound has been identified by GC-MS in various sources, including essential oils of Juniperus phoenecea, Juniperus oxycedrus, Schinus molle, and Calendula arvensis. ujecology.comdergipark.org.trjocpr.comresearchgate.nettandfonline.comsemanticscholar.org The identification is typically based on matching the obtained mass spectrum and retention index with those of authentic standards or published data. ujecology.com

GC-FID is often used in conjunction with GC-MS for the quantitative analysis of components in a mixture. FID is a mass-sensitive detector that provides a signal proportional to the amount of combustible material eluting from the GC column. While GC-MS provides structural information, GC-FID provides quantitative data on the relative abundance of each component. Studies characterizing essential oils containing this compound have utilized both GC-FID and GC-MS to identify and quantify the components. jocpr.comresearchgate.netlongdom.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power compared to one-dimensional GC by using two different stationary phases in series. This technique is particularly useful for analyzing complex samples like essential oils, allowing for better resolution of coeluting compounds. When coupled with MS, GC×GC-MS provides both improved separation and structural information. GC×GC-MS has been employed in the analysis of essential oils where this compound is a constituent, enabling a more detailed characterization of the volatile profile. nih.gov For instance, GC×GC-MS analysis of Calendula incana subsp. maritima essential oil revealed this compound as a major component, present at 22.99%. nih.gov

NMR spectroscopy is a powerful technique for determining the detailed structure and stereochemistry of organic molecules. Both one-dimensional and two-dimensional NMR experiments are crucial for the complete structural elucidation of this compound.

One-dimensional ¹H and ¹³C NMR spectra provide information about the types of protons and carbons present in the molecule, their chemical environments, and their multiplicity (due to coupling with neighboring nuclei). Analysis of the ¹H NMR spectrum of this compound provides insights into the different types of protons, their chemical shifts, and coupling constants, which are indicative of their local environment and connectivity. beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.nettandfonline.com The ¹³C NMR spectrum, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary) and their chemical shifts, providing information about the carbon skeleton and the presence of functional groups like the hydroxyl group. beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.nettandfonline.com For this compound, the ¹³C NMR spectrum shows signals consistent with a tricyclic structure, including a quaternary carbon attached to a hydroxyl function. beilstein-journals.orgd-nb.info

Table 1: Selected ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

| Quaternary C-OH | 80.4 |

| Methyl (CH₃) | - |

| Methylene (CH₂) | - |

| Methine (CH) | - |

| Quaternary C | - |

Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms, enabling the determination of the relative configuration.

COSY (Correlation Spectroscopy): The ¹H,¹H-COSY spectrum reveals couplings between protons that are two or three bonds apart, allowing for the identification of coupled spin systems within the molecule. beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.nettandfonline.comcolumbia.edu For this compound, COSY data helps establish the connectivity of proton networks. beilstein-journals.orgd-nb.info

Table 2: Key HMBC Correlations for this compound

| Correlated Nuclei | Significance |

| H-15 to C-3, C-4, C-5 | Connectivity of the C-15 methyl group |

| H-12/H-13 to C-11, C-7 | Connectivity of the isopropyl methyl groups |

| H-2 to C-1, C-3, C-5, C-6, C-10 | Evidence for the cyclopropane (B1198618) moiety |

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached (one-bond correlations). beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.nettandfonline.comresearchgate.net This experiment is fundamental for assigning proton signals to their corresponding carbons and is often used in conjunction with COSY to build up the structure. beilstein-journals.orgd-nb.info

Analysis of these 2D NMR data allows for the comprehensive assignment of proton and carbon signals and the determination of the relative configuration of this compound. beilstein-journals.orgd-nb.inforesearchgate.netresearchgate.nettandfonline.com

One-Dimensional NMR Experiments (¹H, ¹³C)

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) that can be used to confirm the molecular formula C₁₅H₂₆O, which corresponds to a molecular weight of 222.37 g/mol . nih.gov HRMS analysis, often coupled with gas chromatography (GC-HRMS or GC-QTOF MS), allows for the detection of the molecular ion and characteristic fragmentation patterns. beilstein-journals.orgresearchgate.net For instance, electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak at m/z = 222 (with a relative abundance of 3%) and significant fragment ions at m/z = 207 (53%), 161 (100%), 119 (40%), 105 (58%), and 91. d-nb.info These fragmentation patterns provide valuable information about the compound's structural subunits. HRMS analysis can further confirm the elemental composition of these fragments, such as the fragment ion at m/z 43.0183, which corresponds to the elemental composition [C₂H₃O]⁺. researchgate.net

Stereochemical Assignment and Isomeric Differentiation

The stereochemical assignment of this compound is critical due to the presence of multiple chiral centers and its existence as one of several possible cubebol (B1253545) epimers.

Methodologies for Determining Relative Configuration

The relative configuration of this compound is typically determined using two-dimensional NMR spectroscopic methods, particularly Nuclear Overhauser Effect Spectroscopy (NOESY). beilstein-journals.orgd-nb.info NOESY experiments reveal spatial proximities between protons. For this compound, key NOE correlations, such as those between H-15 and H-6, H-6 and H-8α, and H-8α with H-10, indicate that these hydrogens are located on the same face of the molecule. beilstein-journals.orgd-nb.info Conversely, correlations between H-14 and H-5, and between H-5 and H-7, suggest these hydrogens are on the opposite face. beilstein-journals.orgd-nb.info These observed correlations are crucial for establishing the relative orientation of substituents on the complex tricyclic skeleton.

Challenges and Approaches in Absolute Configuration Assignment

Determining the absolute configuration of this compound presents a greater challenge compared to establishing its relative configuration. While the relative configuration can be determined through internal NOE correlations, the absolute configuration requires correlation to a known chiral standard or the application of techniques sensitive to chirality. The optical rotary power, such as the reported [α]D24 = +7.1 (c 0.29, CH₂Cl₂) for (+)-4-epi-cubebol, provides an indication of the enantiomer but does not directly assign the absolute configuration. beilstein-journals.orgd-nb.info Although this value has been linked to the enantiomer found in Cryptomeria japonica, the absolute configuration often remains unknown without further analysis. beilstein-journals.orgd-nb.info Approaches for absolute configuration assignment can include chemical correlation with compounds of known absolute configuration or advanced spectroscopic methods like Electronic Circular Dichroism (ECD) if the molecule contains a suitable chromophore or can be derivatized.

Spectroscopic and Chromatographic Differentiation from Related Cubebol Epimers (e.g., Cubebol, 1-epi-, 10-epi-Cubebol)

Differentiating this compound from related cubebol epimers like cubebol, 1-epi-cubebol, and 10-epi-cubebol is essential for accurate identification and analysis. These epimers share the same molecular formula (C₁₅H₂₆O) but differ in the stereochemistry at one or more chiral centers. nih.govnih.govnih.govnih.govnih.govnih.gov

Chromatographic techniques, particularly Gas Chromatography (GC), are widely used to separate these epimers based on differences in their boiling points and interactions with the stationary phase. GC retention indices can be used for initial differentiation. d-nb.info For example, (+)-4-epi-cubebol has a reported GC retention index of 1495 on an HP 5 column, comparable to a literature value of 1493. d-nb.info GC-MS can further aid differentiation by providing characteristic mass fragmentation patterns for each epimer. beilstein-journals.orgd-nb.info

NMR spectroscopy is a powerful tool for distinguishing epimers by revealing subtle differences in the chemical shifts and coupling constants of their nuclei, which are influenced by the molecule's three-dimensional structure. Detailed analysis of ¹H and ¹³C NMR spectra, including 2D NMR experiments like COSY, HSQC, and HMBC, allows for the assignment of individual signals and the identification of structural variations between epimers. beilstein-journals.orgd-nb.info

While specific detailed comparative spectroscopic data (NMR, MS) for the differentiation of all listed epimers (Cubebol, 1-epi-Cubebol, 10-epi-Cubebol, and this compound) in a single study were not extensively detailed in the search results, the general principle of using characteristic spectroscopic fingerprints and chromatographic behavior is the standard approach for their differentiation. Studies have shown that GC-MS can identify this compound alongside other sesquiterpenes, including cubebol, in complex mixtures. beilstein-journals.orgd-nb.infoacs.org Furthermore, the presence of a small amount of epi-cubebol (which could encompass various epimers, including this compound) in cubebol samples can be detected and quantified chromatographically. google.com

Application of Isotopic Labeling in Structural and Mechanistic Investigations

Isotopic labeling is a valuable technique for investigating the structure and biosynthetic pathways of natural products like this compound.

Utilization of ¹³C-Labeled Precursors for Tracing Biosynthetic Pathways

The biosynthesis of sesquiterpenes, including this compound, proceeds from farnesyl diphosphate (B83284) (FPP). beilstein-journals.orgd-nb.inforhea-db.orgresearchgate.netacs.org The use of ¹³C-labeled FPP isotopomers allows researchers to trace the fate of specific carbon atoms from the precursor through the enzymatic cyclization and rearrangement steps to the final product. beilstein-journals.orgd-nb.inforhea-db.orgresearchgate.netboku.ac.at

Incubation experiments with ¹³C-labeled FPP and terpene cyclases, such as the (+)-4-epi-cubebol synthase from Streptosporangium roseum, have been performed. beilstein-journals.orgd-nb.info Analysis of the resulting labeled this compound by ¹³C NMR spectroscopy reveals which carbon atoms in the product are enriched with ¹³C. beilstein-journals.orgd-nb.infoboku.ac.at For example, incubation with (13-¹³C)FPP and (+)-4-epi-cubebol synthase resulted in a strong signal at 20.3 ppm in the ¹³C NMR spectrum of this compound, indicating the position in the molecule that corresponds to C-13 of FPP. beilstein-journals.orgd-nb.info

Furthermore, analyzing the EI-MS fragmentation patterns of ¹³C-labeled this compound can provide insights into the fragmentation mechanisms and, indirectly, confirm the positions of the labels. researchgate.netresearchgate.netboku.ac.at By examining how the ¹³C label is distributed among the fragment ions, researchers can deduce information about the bond cleavages that occur during ionization. researchgate.net

Studies using various ¹³C-labeled FPP isotopomers have been instrumental in understanding the complex cyclization and rearrangement cascades catalyzed by terpene synthases, including those involved in the formation of epimeric cubebols. beilstein-journals.orgd-nb.inforhea-db.orgresearchgate.netboku.ac.at These experiments help to delineate the precise steps of the biosynthetic pathway and confirm proposed mechanistic intermediates. beilstein-journals.orgd-nb.info

Data Tables

While detailed, comprehensive raw spectroscopic data tables for this compound and its epimers were not directly available in the search results in a format suitable for interactive tables, the search results did provide examples of the types of data obtained and used for characterization. Below is an example of how spectroscopic data might be presented in a research article, based on the descriptions found.

Table 1: Selected NMR Spectroscopic Data for this compound (Example based on search result descriptions beilstein-journals.orgd-nb.info)

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key NOE Correlations |

| H-5 | 0.71 | H-14, H-7, H-12 | |

| H-6 | 0.35 | H-15, H-8α | |

| H-8α | 0.76 | H-6, H-10 | |

| H-10 | H-8α | ||

| H-14 | H-5, H-7 | ||

| H-15 | H-6 | ||

| C-13 (from ¹³C-labeling) | 20.3 |

Table 2: Selected EI-MS Fragment Ions of this compound (Example based on search result descriptions researchgate.netd-nb.info)

| m/z | Relative Abundance (%) | Proposed Fragment Formula (where available) |

| 222 | 3 | C₁₅H₂₆O [M]⁺ |

| 207 | 53 | [M-CH₃]⁺ |

| 161 | 100 | |

| 119 | 40 | |

| 105 | 58 | |

| 91 | ||

| 43.0183 | [C₂H₃O]⁺ |

Elucidation of Electron Ionization Mass Spectrometry (EIMS) Fragmentation Mechanisms using Labeled Compounds

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for the structural characterization of volatile organic compounds like this compound, providing characteristic fragmentation patterns that serve as a molecular fingerprint nih.govillinois.edu. Elucidating the precise mechanisms behind these fragmentation events is crucial for unambiguous structure assignment, particularly for complex natural products and their isomers. The use of isotopically labeled compounds allows for tracing the fate of specific atoms within the molecule during ionization and fragmentation, thereby providing detailed insights into the bond cleavages and rearrangements that occur.

Research investigating the EIMS fragmentation mechanisms of sesquiterpenes, including epi-cubebol (this compound), has utilized enzymatically synthesized 13C-labeled precursors beilstein-journals.orgresearchgate.net. By converting farnesyl diphosphate (FPP) and its fifteen positional 13C1-labeled isomers using bacterial terpene cyclases, researchers were able to generate corresponding labeled epi-cubebol isotopomers researchgate.netebi.ac.uk. Analysis of the mass spectra of these labeled compounds by GC-MS and GC-QTOF MS2 allowed for the detailed delineation of fragmentation pathways researchgate.net.

Studies involving 13C-labeled epi-cubebol have revealed key fragmentation processes. For instance, analysis of the mass spectra of different 13C1-isotopomers indicated which carbon atoms were incorporated into specific fragment ions beilstein-journals.orgresearchgate.net. This approach helps to differentiate between various proposed fragmentation pathways, such as α-cleavages, hydrogen rearrangements (rH), and inductive cleavages (i) researchgate.net.

While detailed data tables showing the exact m/z values and relative abundances for all labeled isotopomers and their fragments are extensive and typically presented in supplementary materials of scientific publications, the research indicates that specific fragment ions are formed through distinct mechanisms involving particular portions of the carbon skeleton researchgate.net. For example, the contribution of different carbon atoms to fragment ions with specific m/z values can be determined by observing the mass shift in the spectra of the labeled compounds compared to the unlabeled compound beilstein-journals.orgresearchgate.net. Black carbons are indicated as contributing fully and red carbons partially to the formation of a fragment ion in mechanistic schemes researchgate.net.

These investigations provide a detailed understanding of how the tricyclic framework, the tertiary alcohol group at C4, and the methyl and isopropyl substituents at C7 and C10 of this compound influence its fragmentation under electron ionization conditions researchgate.net. The data obtained from labeled experiments are essential for confirming proposed fragmentation pathways and for accurate identification of this compound based on its mass spectral characteristics researchgate.net.

Biosynthesis of 4 Epi Cubebol

Farnesyl Diphosphate (B83284) (FPP) as a Universal Biosynthetic Precursor

Farnesyl diphosphate (FPP) is a crucial acyclic precursor in the biosynthesis of a vast array of sesquiterpenes, including 4-epi-cubebol. mdpi.com FPP is a C15 isoprenoid pyrophosphate, formed from the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), typically via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in organisms. nih.gov Sesquiterpene synthases (STSs) or cyclases (STCs) utilize FPP as the substrate to generate the diverse structural scaffolds observed in sesquiterpenoids through intricate cyclization and rearrangement reactions. mdpi.comnih.govasm.org Specifically, the enzyme responsible for this compound formation, this compound synthase (EC 4.2.3.170), is known to be specific for (2E,6E)-farnesyl diphosphate. enzyme-database.org

Identification, Cloning, and Heterologous Expression of Sesquiterpene Synthases (STCs)

The biosynthesis of this compound is catalyzed by specific sesquiterpene synthases. The identification, cloning, and heterologous expression of the genes encoding these enzymes are critical steps in understanding their function and enabling potential biotechnological applications.

Characterization of Fungal Sesquiterpene Cyclases (e.g., CmSTC9 from Cubamyces menziesii)

Fungal sources have been explored for novel terpene cyclases. Research on the polypore fungus Cubamyces menziesii led to the identification of 18 genes encoding predicted sesquiterpene cyclases (STCs). researchgate.net Among these, CmSTC9 was characterized as a this compound cyclase. researchgate.netresearchgate.net Characterization involved cloning the codon-optimized open reading frame and overproducing the enzyme in Escherichia coli. researchgate.netresearchgate.net Enzymatic assays with FPP as the substrate, followed by GC-MS and NMR analysis, confirmed this compound as a product of CmSTC9. researchgate.netresearchgate.netresearchgate.net The NMR data obtained for the product matched published data for this compound. researchgate.netresearchgate.net

Characterization of Bacterial Sesquiterpene Cyclases (e.g., from Streptosporangium roseum)

Bacterial terpene cyclases are also significant producers of sesquiterpenes. A key enzyme responsible for this compound biosynthesis has been identified in the bacterium Streptosporangium roseum. enzyme-database.orgnih.govd-nb.info This enzyme, designated as (+)-4-epi-cubebol synthase, has been characterized through heterologous expression in Escherichia coli. nih.govd-nb.infobeilstein-journals.org Incubation of the heterologously expressed enzyme with FPP yielded this compound as the main sesquiterpene alcohol product, along with minor amounts of other compounds like cubebol (B1253545), germacrene D-4-ol, and δ-cadinene. nih.govd-nb.infobeilstein-journals.org The enzyme from S. roseum DSM 43021 exhibits specific sequence motifs characteristic of terpene cyclases, including an aspartate-rich motif (DDAFC), an NSE triad (B1167595) (NDLISYAKE), a pyrophosphate sensor (R-139), and an RY dimer. nih.gov A closely related homolog with high sequence identity (97%) is found in S. roseum NRRL B-2638, suggesting it likely functions as a (+)-4-epi-cubebol synthase as well. nih.govd-nb.infobeilstein-journals.org

Evaluation of Enzyme Activity and Product Profiles in Recombinant Systems

Studies involving the heterologous expression of sesquiterpene synthases in recombinant systems, such as E. coli or Saccharomyces cerevisiae, have been crucial for evaluating enzyme activity and determining product profiles. nih.govresearchgate.netnih.gov For example, heterologous expression of the Streptosporangium roseum this compound synthase in E. coli and subsequent incubation with FPP demonstrated the enzyme's activity and confirmed this compound as a primary product. nih.govd-nb.infobeilstein-journals.org These recombinant systems allow for controlled environments to study the enzymatic conversion of FPP and identify the various sesquiterpenes produced. Analysis techniques like GC-MS and NMR are employed to identify and quantify the products formed by the recombinant enzymes. researchgate.netresearchgate.netnih.govd-nb.infobeilstein-journals.orgnih.gov Some sesquiterpene synthases can be multi-product enzymes, producing a range of compounds depending on the reaction conditions and the specific enzyme. asm.orgresearchgate.netresearchgate.netresearchgate.net For instance, the S. roseum enzyme also produced minor amounts of cubebol, germacrene D-4-ol, and δ-cadinene. nih.govd-nb.infobeilstein-journals.org Recombinant expression in E. coli has also been used to study fungal enzymes like those from Cubamyces menziesii, confirming FPP as the substrate and identifying the resulting sesquiterpene profiles. researchgate.netresearchgate.net

Enzymatic Reaction Mechanisms and Cyclization Pathways

The formation of this compound from FPP involves complex enzymatic reaction mechanisms and specific cyclization pathways guided by the sesquiterpene synthase.

Role of Proposed Cationic Intermediates and Cascade Reactions

The biosynthesis of sesquiterpenes from FPP is initiated by the ionization of the pyrophosphate moiety, generating a farnesyl cation. This highly reactive intermediate then undergoes a series of intramolecular cyclization and rearrangement reactions, often referred to as a cationic cascade. The specific sequence and nature of these steps, dictated by the enzyme's active site, determine the final sesquiterpene scaffold.

Studies on the biosynthesis of related cubebane sesquiterpenes, such as 10-epi-cubebol, provide insights into the potential mechanisms involved in this compound formation. A proposed mechanism for the formation of 10-epi-cubebol from FPP by Sorangium cellulosum 10-epi-cubebol synthase (ScCubS) involves a cascade through several cationic intermediates (designated A-E). The relative distribution between these cations dictates the outcome of the carbon scaffold, leading to germacranes, cadalanes, or cubebanes. nih.govnih.govuni.luwikipedia.org The cyclization steps involve intramolecular reactions that transform the linear or cyclic intermediates into more complex ring systems. nih.govnih.gov Premature quenching of these highly reactive cationic intermediates can lead to the formation of various side products, highlighting the importance of precise enzymatic control over the reaction pathway. nih.govnih.govuni.luuni.lunih.gov For instance, in the ScCubS-catalyzed reaction, premature quenching of cation B can result in the formation of germacradien-4-ol (Gd4ol). nih.govuni.luuni.lu The mechanism for 10-epi-cubebol synthesis by ScCubS involves the isomerization of the farnesyl cation to the nerolidyl cation, followed by subsequent cyclizations. nih.gov The final step in 10-epi-cubebol formation involves cation D undergoing intramolecular cyclization to yield cation E, which is then quenched by water. nih.gov While the specific cationic cascade for this compound may vary depending on the enzyme, the fundamental principle of enzyme-controlled cyclization of FPP via carbocationic intermediates and cascade reactions is conserved among sesquiterpene synthases. Quantum chemical calculations can be employed to corroborate these proposed cationic cascades and provide deeper insights into the reaction mechanisms. uni.lunih.gov

Influence of Enzyme Active Site Architecture and Conserved Catalytic Motifs (e.g., DDxxD, NDxxSxxxE, RY motifs) on Product Specificity

The remarkable structural diversity of terpenoids arises from the ability of terpene synthases to catalyze the formation of various cyclic structures from a single acyclic precursor like FPP. This product specificity is primarily governed by the architecture of the enzyme's active site and the presence of conserved catalytic motifs. The active site provides a confined environment that precisely orientates the substrate and guides the movement of the reactive intermediates through specific cyclization and rearrangement steps. nih.gov The hydrophobic pocket within the active site, often lined with aromatic residues, plays a crucial role in directing the cyclization reaction and ultimately determining the structure of the final terpene product. nih.gov

Canonical class I terpene synthases, which catalyze ionization-dependent cyclization, typically contain conserved metal-binding motifs, notably the Asp-rich DDxxD motif and a secondary NSE or DTE triad. nih.govnih.govnih.gov These motifs are essential for coordinating divalent metal ions, such as Mg²⁺, which are necessary for the ionization of the diphosphate substrate. nih.govnih.govnih.gov Another motif, the WxxxxxRY sequence, is proposed to be involved in guiding product formation and sensing the diphosphate moiety. uni.lunih.gov

Specific amino acid residues within the active site are critical for steering the reaction chemistry and controlling the partitioning between different cationic intermediates, thereby influencing product specificity. nih.govnih.govuni.luwikipedia.orgnih.gov For example, in the case of ScCubS (10-epi-cubebol synthase), residues like S206 and F211 are important for shaping the active site contour and preventing the premature quenching of intermediates. nih.govnih.govuni.lunih.gov N327 and F104 in ScCubS have been shown to control the distribution among early-stage cations. nih.govnih.govuni.lunih.gov Mutations in these key residues can significantly alter the product profile, sometimes leading to the accumulation of intermediates or the formation of different sesquiterpene scaffolds. nih.govnih.govuni.luwikipedia.orguni.lunih.gov The aromatic character of the side chain in the WXXXXXRY motif is also important for the propagation of the carbocation cascade. nih.gov While the exact residues involved in this compound specificity would be enzyme-dependent, the general principles of active site architecture and conserved motifs controlling catalytic outcome are applicable.

Studies on Multi-Product Synthases and Competing Pathways

Many terpene synthases are known to be multi-product enzymes, capable of producing a mixture of different terpene scaffolds and derivatives from a single precursor like FPP. nih.govuni.lunih.govwikipedia.orgwikipedia.orghznu.edu.cnontosight.ai This catalytic promiscuity arises from the complex nature of the carbocationic cascade, where intermediates can undergo alternative cyclization, rearrangement, or quenching reactions, leading to competing pathways. nih.govnih.govuni.luwikipedia.orguni.lu

Several terpene synthases have been identified that produce this compound, often as part of a mixture of sesquiterpenes. For instance, a terpene synthase from Streptosporangium roseum was found to produce this compound as a major product, alongside minor amounts of cubebol, germacrene D-4-ol, and δ-cadinene. uni.lu Heterologous expression of this enzyme in E. coli also showed the production of monoterpenes, indicating a broader substrate or product promiscuity. nih.gov Another example is TPSa1 from Daphniphyllum macropodum, which produces a blend of sesquiterpenes including this compound, α-cubebene, copaene, β-copaen-4-α-ol, germacrene D, germacrene D-ol. ontosight.ai ZmTPS8 from maize (Zea mays) also produces epi-cubebol and cubebol, among other sesquiterpene alcohols and hydrocarbons. MtTPS5 from Medicago truncatula is another multiproduct enzyme that produces cubebol as a major product. wikipedia.orghznu.edu.cn Even enzymes primarily known for producing other terpenes can sometimes yield this compound as a minor product or by-product, such as a germacrene A synthase from Liriodendron chinense. wikipedia.org

The relative abundance of the different products can be influenced by factors such as enzyme concentration, substrate availability, and reaction conditions, as well as the inherent properties of the enzyme's active site. Studies involving site-directed mutagenesis have demonstrated that altering specific residues within the active site can shift the product distribution by favoring or disfavoring certain branches of the cationic cascade. nih.govnih.govuni.luwikipedia.orguni.lunih.gov Understanding these competing pathways and the factors that control product partitioning is crucial for potential metabolic engineering efforts aimed at producing this compound or other desired terpenes.

Genetic Basis and Regulation of this compound Biosynthesis

The biosynthesis of this compound is genetically determined, with specific genes encoding the terpene synthases responsible for its formation. These genes are part of the broader genetic machinery governing terpene metabolism in producing organisms.

Genome Mining Strategies for Identifying Novel Terpene Cyclase Genes

Genome mining has become a powerful approach for the discovery of novel terpene cyclase genes, including those involved in this compound biosynthesis, from a wide range of organisms such as bacteria, fungi, and plants. uni.lunih.govuni.luwikipedia.orgontosight.aiuni.lunih.govnih.gov This strategy leverages the increasing availability of genome and transcriptome sequencing data. Bioinformatic tools and algorithms are employed to screen these datasets for sequences that show homology to known terpene synthases. uni.lunih.govnih.govwikipedia.orghznu.edu.cnnih.gov Key features targeted in genome mining include conserved catalytic motifs like the DDxxD and NSE/DTE motifs, which are characteristic of class I terpene synthases. uni.lunih.govnih.govwikipedia.orghznu.edu.cn

High-throughput sequencing technologies, including both long-read and short-read RNA sequencing, contribute to the generation of comprehensive transcriptomic data that can be mined for terpene synthase genes. uni.luontosight.ai Public databases such as antiSMASH and MIBiG serve as valuable repositories for predicted and characterized biosynthetic gene clusters (BGCs), facilitating the identification of potential terpene biosynthesis pathways. nih.gov The availability of genome sequencing data and advanced bioinformatic tools allows for efficient screening and identification of candidate terpene cyclase genes based on sequence similarity to known enzymes involved in terpene biosynthesis. nih.gov

Bioinformatic and Phylogenetic Analysis of Biosynthetic Gene Clusters

Bioinformatic analysis plays a crucial role in the characterization of identified terpene cyclase genes and their associated biosynthetic gene clusters (BGCs). This involves analyzing gene sequences, predicting protein structures, and identifying conserved functional domains and motifs. nih.govnih.govuni.luuni.lunih.govwikipedia.orghznu.edu.cnnih.gov

Phylogenetic analysis is used to classify terpene synthases based on their evolutionary relationships inferred from sequence homology. nih.govwikipedia.orghznu.edu.cn This analysis often groups terpene synthases into distinct subfamilies (e.g., TPS-a, TPS-b, TPS-c), which can correlate with the type of terpene products they catalyze. For instance, sesquiterpene synthases typically fall within the TPS-a subfamily. wikipedia.orghznu.edu.cn Phylogenetic analysis can provide insights into the potential function of newly identified genes based on their clustering with functionally characterized enzymes.

Analyzing the genomic context of terpene cyclase genes within BGCs can reveal the presence of other genes that might be involved in the complete biosynthetic pathway, such as genes encoding prenyl synthases (for precursor supply) or cytochrome P450 monooxygenases (for downstream modifications like hydroxylation or oxidation). uni.lunih.gov This contextual information helps in understanding the complete metabolic route to the final product. Association mapping studies can also be employed to link specific genetic loci containing TPS genes to the production of particular metabolites, including epi-cubebol and cubebol.

Chemical Synthesis and Derivatization of 4 Epi Cubebol

Total Synthesis Approaches to Cubebane-Type Sesquiterpenoids

The total synthesis of cubebane-type sesquiterpenoids, including cubebol (B1253545) and cubebenes, has been a significant area of research in organic chemistry. These syntheses often involve the construction of the characteristic tricyclo[4.4.0.01,5]decane skeleton.

Formal Synthesis Routes toward 4-epi-Cubebol

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis of the target molecule. While direct total syntheses of this compound are reported, formal synthesis approaches to cubebane derivatives, which could potentially be adapted or extended to this compound, have also been explored. For instance, a formal total synthesis of (-)-alpha-cubebene (B106616) and (-)-4-epicubebol has been achieved through an approach involving platinum- and gold-catalyzed rearrangement reactions of propargyl acetates, leading to a norketone intermediate that had been previously converted to these natural products. researchgate.net

Methodologies for Constructing the Tricyclic Cubebane Skeleton

The construction of the strained tricyclic cubebane skeleton is a key challenge in the synthesis of this compound and related compounds. Various methodologies have been developed to achieve this. One approach involves the intramolecular cyclization of olefinic diazoketones, often catalyzed by transition metals like copper. This method has been utilized in the total synthesis of cubebene (B12290509) isomers and cubebol, where the copper-catalyzed decomposition of a diazo-ketone intermediate led to the formation of intramolecular addition products, including a key tricyclic norcubebanone intermediate. rsc.orgrsc.orgresearchgate.net

Another strategy involves intramolecular cyclopropanation reactions. Stereocontrolled syntheses of (-)-cubebol and (-)-10-epicubebol have been achieved through intramolecular cyclopropanation of alpha-lithiated epoxides. nih.govthieme-connect.com This method efficiently generates a substituted tricyclo[4.4.0.01,5]decan-4-ol framework. nih.gov

Biomimetic approaches, inspired by the proposed biosynthetic pathways, have also been investigated for constructing the cubebane skeleton. Terpene synthases, such as 10-epi-cubebol synthase (ScCubS) from Sorangium cellulosum, catalyze the complex cyclization of farnesyl pyrophosphate (FPP) to form the tricyclic cubebane scaffold, often with high purity of the desired product. acs.orgnih.govfigshare.com Studies on these enzymes provide insights into the specific structural and chemical motifs that steer the cyclization cascade and prevent premature quenching of reactive intermediates. acs.orgfigshare.com

Stereocontrolled Synthesis Strategies for Chirality Control

Controlling the stereochemistry is crucial in the synthesis of this compound due to the presence of multiple chiral centers in the cubebane skeleton. Stereocontrolled synthesis strategies aim to selectively produce specific stereoisomers. In the synthesis of cubebane-type sesquiterpenoids, the stereochemical outcome can be influenced by the choice of starting materials, reagents, and reaction conditions.

For example, the stereoselective course of the synthesis starting from (-)-trans-caran-2-one provided synthetic proof for the stereochemistry of cubebenes and cubebol. rsc.orgrsc.org The intramolecular cyclopropanation strategy using alpha-lithiated epoxides also demonstrates stereocontrol in generating the tricyclic alcohol framework. nih.govthieme-connect.com The stereochemistry of the final product can be dependent on the configuration of the starting materials, such as using (-)-menthone (B42992) for the synthesis of (-)-cubebol and (-)-10-epicubebol. nih.gov

Enzymatic methods offer a powerful approach to achieving high stereoselectivity. Terpene synthases like ScCubS are known to guide the cyclization of linear precursors with precise stereochemical control, leading to specific sesquiterpene products, including 10-epi-cubebol, often as the major product with high purity. acs.orgnih.govfigshare.com Understanding the active site of these enzymes and the factors influencing cation stabilization is key to controlling the stereochemical outcome. acs.orgfigshare.com

Semisynthesis and Chemical Modification of this compound

Semisynthesis involves the synthesis of a target molecule or its analogs starting from readily available natural products. Chemical modification explores the conversion of this compound into various derivatives.

Transformations from Related Naturally Occurring Sesquiterpenoids

Semisynthesis of cubebane-type sesquiterpenoids can start from other naturally occurring terpenes or terpene derivatives. For instance, a synthetic route to cubebol and related compounds has been established from (-)-carvone, a monoterpene. This route involves several steps, including condensation, diazoketone formation, thermal decomposition, hydrolysis, and electrochemical acetoxylation. oup.com

While specific examples of semisynthesis of this compound directly from a different, closely related naturally occurring sesquiterpenoid are less extensively documented in the provided search results, the general principle of transforming one sesquiterpene scaffold into another is a common strategy in natural product synthesis. The co-occurrence of various cubebane and related sesquiterpenoids in nature, such as alpha- and beta-cubebenes, cubebol, cubenol (B1250972), and epi-cubenol in cubeb oil, suggests potential biogenetic relationships that could be mimicked in semisynthetic approaches. rsc.orgrsc.org

Biotechnological approaches also fall under a broad definition of semisynthesis, where engineered microorganisms or enzymes are used to produce terpene precursors or even the target sesquiterpene itself. Engineered Sorangium cellulosum synthases have demonstrated the ability to produce 10-epi-cubebol, highlighting the potential for enzymatic transformations from readily available biological precursors like farnesyl diphosphate (B83284) (FPP). acs.orgnih.govfigshare.comresearchgate.net

Investigation of By-product Formation During Extraction and Processing

Acid-Solvolysis Mechanisms Leading to Formation of Cubenols and Epicubenols

The sesquiterpene alcohol this compound, along with its isomer Cubebol, can undergo acid-catalyzed solvolysis reactions, leading to the formation of related sesquiterpene alcohols, specifically cubenols and epicubenols. This transformation has been observed to occur as a form of post-biosynthetic modification during processes such as leaf ageing and steam distillation in plants containing these compounds, notably within the Myrtaceae family.

Research indicates that cubenol and epicubenol (B33960) are by-products derived from the acid-solvolysis of cubebol and epicubebol. For instance, studies on Eucalyptus brevistylis have shown that while cubebol and 10-epi-cubebol are present in high abundance in sesquiterpene glands, lower abundance cubenol and epicubenol are also found. The presence of these cubenols was linked to post-biosynthetic modifications, such as leaf ageing. Furthermore, it was demonstrated that the accumulation of cubenols in steam distillates could be mitigated by the addition of buffering phosphate (B84403) salts, providing evidence that their formation is a result of acid-solvolysis of cubebols during the distillation process.

Applied tissue extraction protocols utilizing acidic solvents have also been shown to result in the formation of products derived from cubebol solvolysis. This further supports the role of acidic conditions in the rearrangement and transformation of cubebols and this compound into cubenols and epicubenols.

While the precise, step-by-step chemical mechanisms detailing the carbocation intermediates involved in the acid-solvolysis of this compound specifically yielding cubenols and epicubenols are not extensively detailed in the readily available literature, the observed product formation strongly suggests a carbocation rearrangement pathway typical of sesquiterpenes under acidic conditions. The acid protonates the hydroxyl group, leading to the departure of water and the formation of a carbocation. This carbocation can then undergo a series of rearrangements, such as Wagner-Meerwein shifts or cyclopropane (B1198618) ring expansions/contractions, before being quenched by water to form new alcohol isomers like cubenols and epicubenols, or undergoing elimination to form hydrocarbons such as delta-cadinene.

The formation of cubenols and epicubenols from this compound via acid-solvolysis highlights the lability of the cubebane skeleton under acidic conditions and the potential for structural rearrangements during extraction and processing, which can influence the final composition of essential oils and extracts.

Biological Activities and Ecological Roles of 4 Epi Cubebol Non Clinical Focus

Antimicrobial Properties

In Vitro Antibacterial Activity against Pathogenic and Spoilage Microorganisms

Essential oils containing 4-epi-Cubebol have demonstrated antibacterial activity against various bacterial strains. For instance, the essential oil of Piper cubeba, which contains this compound, showed inhibition zones against Bacillus cereus and Escherichia coli at a concentration of 6 µl. conicet.gov.ar Another study on the essential oil of Calendula arvensis, where this compound was a major component (10.7%), reported weak inhibitory activity against E. coli and B. cereus at a concentration of 8 mg/mL. This oil did not show activity against Staphylococcus aureus and Pseudomonas aeruginosa. semanticscholar.org Essential oil from Lepechinia rufocampii, also containing 10-epi-Cubebol (a related epimer), exhibited very good activity against S. aureus, E. coli, and Salmonella enterica serovar, although its activity against P. aeruginosa was low. ms-editions.cl

The effectiveness of essential oils can vary depending on their composition and the specific bacterial strain tested. Gram-positive bacteria have often shown higher susceptibility to essential oils compared to Gram-negative bacteria, which is attributed to the structural differences in their cell membranes. core.ac.uk

Here is a summary of some reported in vitro antibacterial activities of essential oils containing this compound or related epimers:

| Source Plant | Compound/Oil Tested | Microorganisms Tested | Observed Activity (Examples) | Citation |

| Piper cubeba | Essential oil (contains this compound) | Bacillus cereus, Escherichia coli | >70% zone inhibition at 6 µl | conicet.gov.ar |

| Calendula arvensis | Essential oil (10.7% this compound) | Escherichia coli, Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa | Weak inhibition against E. coli, B. cereus at 8 mg/mL; No activity against S. aureus, P. aeruginosa | semanticscholar.org |

| Lepechinia rufocampii | Essential oil (contains 10-epi-Cubebol) | Staphylococcus aureus, Escherichia coli, Salmonella enterica, Pseudomonas aeruginosa | Very good activity against S. aureus, E. coli, S. enterica; Low activity against P. aeruginosa | ms-editions.cl |

| Craniotome furcata | Essential oil (0.6% epi-cubebol) | Staphylococcus aureus, Pseudomonas aeruginosa, Enterococcus faecalis, Bacillus subtilis, Micrococcus flavus, Escherichia coli, Klebsiella pneumonia, Salmonella typhimurium | MIC values ranging from 0.30 ± 0.10 mg/ml (S. aureus) to 1.0 ± 0.43 mg/ml (K. pneumonia) and 0.87 ± 0.57 mg/ml (S. typhimurium) | core.ac.uk |

In Vitro Antifungal Activity against Fungal Strains

Essential oils containing this compound or related compounds have also been evaluated for their antifungal properties. The essential oil of Piper cubeba demonstrated 100% mycelial zone inhibition against Penicillium viridicatum at 3000 ppm and against Aspergillus flavus at all tested concentrations in a poison food method. conicet.gov.ar Essential oils from certain Annonaceae species, which include epi-cubebol among their components, showed antifungal activity against various Candida species, including Candida albicans, Candida auris, Candida famata, Candida krusei, and Candida tropicalis. nih.govplos.org Minimum Inhibitory Concentration (MIC) values were reported for some of these oils against Candida strains. nih.govplos.org

Here is a summary of some reported in vitro antifungal activities:

| Source Plant | Compound/Oil Tested | Fungal Strains Tested | Observed Activity (Examples) | Citation |

| Piper cubeba | Essential oil (contains this compound) | Penicillium viridicatum, Aspergillus flavus | 100% mycelial zone inhibition at 3000 ppm (P. viridicatum) and at all tested concentrations (A. flavus) | conicet.gov.ar |

| Annonaceae species | Essential oils (contain epi-cubebol) | Candida albicans, Candida auris, Candida famata, Candida krusei, Candida tropicalis | Activity observed, with varying MIC values depending on the oil and strain. | nih.govplos.org |

| Craniotome furcata | Essential oil (0.6% epi-cubebol) | Aspergillus fumigatus, Penicillium chrysogenum, Aspergillus niger | MIC values of 2.91 ± 1.90 mg/ml (A. fumigatus), 3.75 ± 2.16 mg/ml (P. chrysogenum), and 4.16 ± 1.44 mg/ml (A. niger) | core.ac.uk |

Mechanistic Studies on Antimicrobial Action (e.g., cellular targets in microbes)

While the specific mechanism of action for this compound itself is not extensively detailed in the provided search results, the antimicrobial action of essential oils containing terpenoids, including sesquiterpenes like cubebol (B1253545) epimers, is generally attributed to their ability to disrupt microbial cell membranes. core.ac.uk Terpenoids can interact with the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular components, and disruption of essential cellular processes. core.ac.uk Some studies on other essential oils have investigated intracellular protein leakage as an indicator of membrane damage. mdpi.com The presence of terpenes in essential oils may explain antifungal action through synergistic or antagonistic effects. nih.govplos.org

Antioxidant Activity

This compound and essential oils containing it have been evaluated for their antioxidant properties using various in vitro assays.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of compounds and essential oils is often assessed by their ability to scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Essential oils containing this compound have shown radical scavenging activity in these assays. For instance, essential oils from Schinus molle fruits, which contained 7.84% this compound, exhibited antioxidant activity in both DPPH and ABTS assays. jocpr.com The essential oil of Thymus capitatus, containing a small percentage of this compound (0.02%), also showed antioxidant activity in the DPPH assay, with an IC50 value reported. cabidigitallibrary.org Essential oils from Craniotome furcata, containing 0.6% epi-cubebol, demonstrated antioxidant activity in both DPPH and ABTS free radical scavenging models. core.ac.uk Essential oils from six Pinus taxa, which included epi-Cubebol among their components, also exhibited acceptable antioxidant activities in DPPH, FRAP, and ABTS assays. nih.gov

Here is a summary of some reported in vitro radical scavenging activities:

| Source Plant | Compound/Oil Tested | Assay Used | Observed Activity (Examples) | Citation |

| Schinus molle | Fruit essential oil (7.84% this compound) | DPPH, ABTS | Exhibited antioxidant activity in both assays. | jocpr.com |

| Thymus capitatus | Essential oil (0.02% this compound) | DPPH | Showed antioxidant activity (IC50 = 62-74 mg/ml depending on origin). | cabidigitallibrary.org |

| Craniotome furcata | Essential oil (0.6% epi-cubebol) | DPPH, ABTS | Showed antioxidant activity. | core.ac.uk |

| Pinus taxa | Essential oils (contain epi-Cubebol) | DPPH, ABTS | Exhibited acceptable antioxidant activities. | nih.gov |

| Inula viscosa | Extracts and essential oil (contain epi-Cubebol) | DPPH, ABTS, FRAP | Showed important antioxidant activity. | nih.gov |

Antioxidant Efficacy in Lipid Systems (e.g., preservation of mustard oil)

The ability of essential oils containing this compound to prevent lipid oxidation has been investigated in food systems like mustard oil. The essential oil and oleoresin of Piper cubeba, containing this compound, were tested for their antioxidant activity in mustard oil. conicet.gov.arconicet.gov.ar When added to mustard oil, these samples were more stable against oxidation induced by heating compared to a control sample without additives. conicet.gov.ar Oxidative deterioration was assessed by measuring parameters such as peroxide value (PV), thiobarbituric acid (TBA) value, total carbonyl value, and p-anisidine (B42471) value over time. conicet.gov.ar The results indicated that the essential oil and oleoresin were effective in retarding the increase in these oxidation products in mustard oil, demonstrating their potential as natural antioxidants in lipid systems. conicet.gov.ar The antioxidant activity observed was comparable to that of synthetic antioxidants like BHA and BHT in some assays. conicet.gov.arresearchgate.net

Exploration of Mechanisms Underlying Antioxidant Action (e.g., free radical quenching pathways)

Insecticidal and Biocidal Effects

The insecticidal and biocidal properties of natural compounds are of significant interest for developing alternative pest control strategies. Essential oils containing sesquiterpenoids, including this compound, have been investigated for their toxicity against various insect species.

Efficacy and Toxicity against Stored Product Pests (Sitophilus oryzae, Rhyzoperta dominica, Lasioderma serricorne, Necrobia rufipes)

Studies have investigated the efficacy and toxicity of essential oils containing this compound against common stored product pests, including Sitophilus oryzae (rice weevil), Rhyzoperta dominica (lesser grain borer), Lasioderma serricorne (cigarette beetle), and Necrobia rufipes (red-legged ham beetle). mdpi.comresearchgate.netcnr.it For instance, the essential oil extracted from Calendula incana subsp. maritima, which was found to be rich in oxygenated sesquiterpenoids such as cubebol (35.39%), this compound (22.99%), and cubenol (B1250972) (12.77%), demonstrated toxic potential against these four insect species. mdpi.comresearchgate.netcnr.it

Quantitative Evaluation through Petri Dish Bioassays and Mortality Rate Assessment

Quantitative evaluation of the insecticidal activity is often conducted using petri dish bioassays to assess mortality rates. In studies utilizing Calendula incana subsp. maritima essential oil, toxicity was evaluated through petri dish bioassays. mdpi.comresearchgate.netcnr.it These bioassays indicated that the C. maritima oil exhibited biocidal activity against S. oryzae and R. dominica adults. mdpi.comresearchgate.netcnr.it Specifically, the oil killed a mean of 65.50% of S. oryzae adults and 44.00% of R. dominica adults after three days of treatment. mdpi.comresearchgate.net While activity against L. serricorne and N. rufipes was also investigated, no significant differences in mortality were recorded compared to the control treatments for these species. mdpi.comresearchgate.net

The following table summarizes the mean percentage adult mortality observed in petri dish bioassays using Calendula incana subsp. maritima essential oil:

| Stored Product Pest | Mean % Adult Mortality (after 3 days) |

| Sitophilus oryzae | 65.50% |

| Rhyzoperta dominica | 44.00% |

| Lasioderma serricorne | No significant difference from control |

| Necrobia rufipes | No significant difference from control |

Data based on studies using Calendula incana subsp. maritima essential oil, which contains 22.99% this compound. mdpi.comresearchgate.netcnr.it

Assessment of Potential as a Natural Bio-insecticide or Biocide for Agricultural Applications

The observed toxicity of essential oils containing this compound against stored product pests suggests a potential for their use as natural bio-insecticides or biocides in agricultural applications. The higher biocidal activity of Calendula incana subsp. maritima oil against S. oryzae and R. dominica has led researchers to consider it a promising candidate for further testing as an alternative biocide for these pests. mdpi.comresearchgate.netcnr.it It is hypothesized that the relatively high content of oxygenated sesquiterpenoids, including this compound, in the C. maritima essential oil may contribute to its higher biocidal activity. mdpi.comresearchgate.net The use of natural compounds like this compound as bio-insecticides offers a potential alternative to synthetic pesticides, addressing concerns related to environmental impact and the development of pest resistance. mdpi.comresearchgate.netmdpi.com

Phytotoxic Effects

The impact of natural compounds on plant growth and development is an important aspect of evaluating their ecological roles and potential agricultural applications. Phytotoxicity refers to the harmful effects of chemicals on plants.

Ecological and Chemotaxonomic Significance

This compound plays various roles in the ecological interactions of organisms and serves as a valuable marker in their classification.

Role as a Volatile Organic Compound (VOC) in Plant and Algal Emissions

Volatile organic compounds (VOCs) are released by plants and algae and play diverse ecological roles, including signaling and defense swst.orgresearchgate.net. This compound has been identified as a component of the VOC emissions from several plant species.

In Luculia pinceana flowers, this compound is among the volatile compounds emitted, with its relative content varying across different stages of flower development mdpi.comresearchgate.net. It was present at 4.76% in the bud stage, decreasing to 0.91% in the initial-flowering stage, 0.73% in the full-flowering stage, and increasing slightly to 2.29% in the wilting stage researchgate.net.

This compound has also been found in the essential oil of the brown alga Taonia atomaria, collected from the North Adriatic Sea mdpi.commdpi.com. Along with (-)-cubebol, it was isolated from a petrol extract of the alga mdpi.com. The presence of sesquiterpenes, including those with a cadinane (B1243036) skeleton like cubebol and this compound, is noted in brown algae and can be derived from precursors like germacrene D mdpi.commdpi.comresearchgate.net. These compounds may participate in chemical communications within marine ecosystems or play other ecological roles mdpi.com.

Significance as a Chemotaxonomic Marker in Botanical and Microbial Classification

Chemotaxonomy utilizes the chemical composition of organisms to aid in their classification and understanding of their evolutionary relationships. The presence and distribution of specific compounds like this compound can serve as chemotaxonomic markers.

This compound has been identified in the essential oils of various plant species, including Calendula arvensis and Calendula incana subsp. maritima mdpi.comsemanticscholar.org. Cubebane sesquiterpenes, such as this compound, cubebol, and cubenol, were found to be the main compounds in the essential oil of C. incana subsp. maritima and were present in moderate amounts in some accessions of C. arvensis and C. officinalis mdpi.comresearchgate.net. This suggests that the presence and relative abundance of these compounds could be useful in distinguishing between or within Calendula species mdpi.com.

It has also been detected in Juniperus phoenicea and Juniperus oxycedrus, although in lower yields in some cases, and its presence can vary based on geographical and bioclimatic factors ujecology.comujecology.com. While some compounds are considered chemotaxonomic markers for certain genera, the chemotaxonomic value of this compound specifically within these genera would require broader comparative studies dergipark.org.tr.

In marine fungi, bisabolene-type sesquiterpenoids, including sydonol and sydonic acid, are considered chemotaxonomic markers for Aspergillus sydowii acs.org. While this compound is not a bisabolene, this exemplifies how specific terpenoids can serve as markers in microbial classification.

Contribution to the Chemical Ecology of Fungal and Bacterial Systems

Microorganisms produce a diverse range of terpenoids that play roles in their interactions with their environment and other organisms chemrxiv.orgnih.gov.

In fungal systems, this compound has been identified as a product of terpene synthases. For example, the enzyme CmSTC9 from the polypore fungus Cyclocybe menziesii has been identified as a this compound cyclase researchgate.net. This highlights the enzymatic pathways involved in the biosynthesis of this compound in fungi and suggests its potential ecological relevance within fungal communities researchgate.net. The production of sesquiterpenes by fungi can be involved in their chemical ecology researchgate.net.

Advanced Analytical and Separation Methodologies for 4 Epi Cubebol Research

Chiral Separation Techniques for Enantiomeric Resolution and Purity Assessment

Chiral separation is a critical aspect of analyzing compounds like 4-epi-Cubebol, which can exist as different stereoisomers. Natural essential oils often contain chiral molecules, and the presence of a predominant enantiomer can be significant. semanticscholar.org Techniques for chiral separation aim to resolve these stereoisomers to assess their individual presence and purity.

Chromatographic methods are widely used for chiral separations. High-Performance Liquid Chromatography (HPLC) is a prevalent technique in both academic and industrial settings for resolving stereoisomers. rotachrom.com Chiral selectors can be incorporated into the mobile phase or bonded to the stationary phase in HPLC systems. rotachrom.com While effective, HPLC with specialized chiral columns can be associated with high costs and limited column lifespan compared to non-chiral counterparts. rotachrom.com Supercritical Fluid Chromatography (SFC) is gaining traction as a potentially more cost-effective alternative to HPLC, utilizing supercritical CO₂ as the mobile phase, which reduces solvent consumption. rotachrom.com SFC is suitable for compounds with moderate polarity and is compatible with chiral columns. rotachrom.com Cyclodextrins, with their unique cavity structure, are frequently employed as chiral selectors in various chromatographic techniques due to their ability to form inclusion complexes and their compatibility with environmentally friendly solvents. rotachrom.com The understanding of chiral recognition mechanisms is becoming increasingly important for effective separation techniques. brieflands.com

Application of Advanced Hyphenated Techniques (e.g., GC-QTOF-MS² for complex fragmentation analysis)

Advanced hyphenated techniques, such as Gas Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (GC-QTOF-MS), are powerful tools for the comprehensive analysis of complex mixtures containing compounds like this compound. GC-QTOF-MS² allows for detailed fragmentation analysis, providing valuable structural information. researchgate.netnih.gov

GC-MS and GC-QTOF MS² have been employed to analyze enzyme products, including epi-cubebol, to delineate electron ionization mass spectrometry (EIMS) fragmentation mechanisms. researchgate.netnih.govresearchgate.net This involves analyzing the fragmentation patterns of the compound under electron ionization, which helps in identifying specific structural motifs. nih.govresearchgate.net For instance, knowledge about EIMS fragmentation reactions can reveal characteristic fragment ions that aid in proposing structures for unknown analytes. nih.govresearchgate.net Studies utilizing isotopically labeled compounds, such as ¹³C-labeled isotopomers, in conjunction with GC-MS and GC-QTOF MS² analysis, can confirm the contribution of specific carbon atoms to observed fragment ions, further supporting the proposed fragmentation pathways and structural assignments. nih.govresearchgate.net GC-QTOF MS systems are particularly useful for both qualitative (identifying what is present) and quantitative (determining how much is present) analysis, offering high resolution and accurate mass measurements. chemetrix.co.za

Development and Validation of Quantitative Analytical Methods (e.g., GC-FID, GC-MS with internal standards for precise concentration determination)

Quantitative analysis is essential for determining the precise concentration of this compound in various samples. Gas Chromatography coupled with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) are common techniques used for this purpose. thegoodscentscompany.comnih.gov

In quantitative GC analysis, the peak height and area under the peak are proportional to the amount of analyte injected onto the column. libretexts.orgshimadzu.com Peak area is typically determined by integration using the instrument's software. libretexts.orgshimadzu.com For accurate quantitative results, especially when dealing with complex matrices or potential variations in injection volume, the use of internal standards (IS) is a common and effective technique. scioninstruments.compopulation-protection.eu An internal standard is a chemical substance added at a known, consistent concentration to all samples and standards in a quantitative analysis. scioninstruments.compopulation-protection.eu Results are calculated based on the peak area ratio of the analyte to the internal standard (Peak Area Ratio = "Peak area of analyte" / "Peak area of IS"). scioninstruments.com This approach helps to account for variations in the sampling process or during introduction into the analyzer, as the internal standard is affected similarly to the target analyte, thereby minimizing the impact of these variations on the results and improving precision. scioninstruments.com The choice of an internal standard is crucial; it should not be present in the sample matrix or interfere with other compounds, and ideally, it should be similar in nature to the target analyte, exhibiting a similar retention time, peak shape, and response. scioninstruments.com Deuterated forms of the target analyte are often used as internal standards in GC-MS methods. scioninstruments.com Calibration curves, which relate the detector's response (e.g., peak area or peak area ratio) to the analyte's concentration, are established using standards of known concentrations. libretexts.orgshimadzu.compopulation-protection.eu The linearity of the relationship between peak area and concentration is a fundamental prerequisite for using response factors and calibration curves in quantitative analysis. population-protection.eu

Micro-scale Extraction and Sampling Methods (e.g., specialized hydrodistillation, microwave-assisted extraction, Headspace Solid-Phase Microextraction (HS-SPME))

Efficient extraction and sampling methods are necessary to isolate this compound from its source material before analysis. Micro-scale techniques offer advantages such as reduced sample size and solvent consumption.

Hydrodistillation (HD) is a traditional and widely used method for obtaining essential oils from aromatic plants. mdpi.com It is relatively low cost and avoids chemical contamination of the extract. mdpi.com However, HD can be time-consuming, requires larger sample amounts, and may not be suitable for thermolabile compounds due to high extraction temperatures. mdpi.com Microwave-assisted extraction (MAE), including microwave-assisted hydrodistillation (MWHD), utilizes microwave energy to rapidly heat the sample-solvent mixture, which can significantly reduce extraction time. chromatographytoday.comresearchgate.net

Future Research Directions and Unexplored Potential

Discovery and Characterization of Novel Biosynthetic Pathways and Enzymes from Diverse Organisms